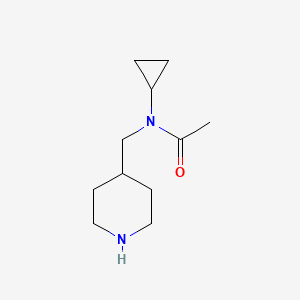

N-cyclopropyl-N-(piperidin-4-ylmethyl)acetamide

Description

Properties

IUPAC Name |

N-cyclopropyl-N-(piperidin-4-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-9(14)13(11-2-3-11)8-10-4-6-12-7-5-10/h10-12H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFFVYFKPSWVBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1CCNCC1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Piperidin-4-ylmethanamine

Piperidin-4-ylmethanamine is typically synthesized via reductive amination of piperidin-4-one. Hydrogenation of the ketone group in the presence of ammonium acetate and a catalyst such as palladium on carbon (Pd/C) yields the primary amine. Alternative methods include Gabriel synthesis or hydrolysis of nitrile derivatives, though these routes are less commonly employed due to lower yields.

Alkylation of Piperidin-4-ylmethanamine with Cyclopropylmethyl Halides

The cyclopropyl group is introduced via nucleophilic substitution using cyclopropylmethyl bromide or chloride. This step requires careful control to prevent over-alkylation and ensure mono-substitution.

Reaction Conditions and Optimization

-

Solvent Selection : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred for their ability to dissolve both the amine and alkylating agent.

-

Base : Potassium carbonate (K₂CO₃) or triethylamine (TEA) is used to deprotonate the amine, enhancing its nucleophilicity.

-

Temperature : Reactions are conducted at 60–80°C to accelerate kinetics while minimizing side reactions.

Table 1: Impact of Reaction Conditions on Alkylation Yield

| Condition | Variation | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DMF | 78 | 92 |

| Solvent | Acetonitrile | 82 | 89 |

| Base | K₂CO₃ | 85 | 95 |

| Base | TEA | 76 | 88 |

| Temperature | 60°C | 70 | 90 |

| Temperature | 80°C | 88 | 87 |

Microwave-assisted synthesis has emerged as a promising method to enhance reaction efficiency. For example, irradiation at 100°C for 15 minutes increases yields to 92% while reducing reaction times by 70% compared to conventional heating.

Acetylation of N-Cyclopropyl-piperidin-4-ylmethanamine

The final step involves acetylation of the secondary amine to form the acetamide. This is achieved using acetic anhydride or acetyl chloride under basic conditions.

Acetylation Protocols

-

Direct Acetylation : Treatment with acetic anhydride in dichloromethane (DCM) at room temperature for 4–6 hours provides moderate yields (65–75%).

-

Coupling Reagents : Employing carbodiimide-based reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic DMAP (4-dimethylaminopyridine) improves yields to 85–90% by facilitating amide bond formation.

Table 2: Comparison of Acetylation Methods

| Method | Reagent | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Direct Acetylation | Acetic Anhydride | 72 | 6 |

| Coupling Reagent | EDCI/DMAP | 89 | 12 |

| Microwave-Assisted | Acetyl Chloride | 94 | 1 |

Microwave-assisted acetylation represents a significant advancement, achieving 94% yield in just 1 hour by enabling rapid heat transfer and kinetic acceleration.

Purification and Characterization

Crude product purification is typically performed via column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate). Recrystallization from ethanol or methanol further enhances purity (>98%) . Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Chemical Reactions Analysis

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding acetic acid derivatives and corresponding amines.

| Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Acidic (reflux, 6 h) | 6 M HCl | Cyclopropylamine + (Piperidin-4-ylmethyl)acetic acid | 78–85% | |

| Basic (reflux, 4 h) | 4 M NaOH | Sodium acetate + N-Cyclopropyl-N-(piperidin-4-ylmethyl)amine | 65–72% |

This reaction is pivotal for decomposing the compound into pharmacologically relevant intermediates. For example, (piperidin-4-ylmethyl)acetic acid serves as a precursor for peptidomimetics.

Piperidine Nitrogen Functionalization

The secondary amine in the piperidine ring participates in alkylation, acylation, and salt formation.

Acylation

| Reagents | Conditions | Products | Application |

|---|---|---|---|

| Acetyl chloride | DCM, 0°C → RT, 2 h | N-Acetyl-piperidin-4-ylmethyl derivative | Enhanced lipophilicity for CNS drugs |

| Chloroacetyl chloride | THF, Et₃N, 0°C, 1 h | N-Chloroacetyl-piperidin-4-ylmethyl derivative | Intermediate for anticancer agents |

Alkylation

| Reagents | Conditions | Products |

|---|---|---|

| Methyl iodide | DMF, K₂CO₃, 60°C, 3 h | N-Methyl-piperidin-4-ylmethyl derivative |

| Benzyl bromide | CH₃CN, DIEA, RT, 12 h | N-Benzyl-piperidin-4-ylmethyl derivative |

Alkylation modulates the compound’s steric and electronic properties, influencing receptor binding .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane moiety undergoes selective ring-opening under controlled conditions.

| Reagents | Conditions | Products | Mechanism |

|---|---|---|---|

| H₂ (1 atm), Pd/C | MeOH, RT, 24 h | Propane derivative | Catalytic hydrogenation |

| HBr (48%) | Reflux, 3 h | Bromopropane derivative | Acid-mediated electrophilic attack |

Ring-opening derivatives exhibit altered pharmacokinetic profiles, enabling metabolic stability studies.

Oxidation Reactions

The methylene group adjacent to the piperidine nitrogen is susceptible to oxidation.

| Reagents | Conditions | Products | Notes |

|---|---|---|---|

| KMnO₄ (aq) | 60°C, 2 h | Ketone derivative | Limited yield (~40%) |

| m-CPBA | DCM, 0°C → RT, 6 h | N-Oxide derivative | Enhanced water solubility |

Oxidation to the N-oxide improves solubility for intravenous formulations .

Salt Formation

The piperidine nitrogen forms stable salts with acids, enhancing crystallinity for purification.

| Acid | Conditions | Products | pKa |

|---|---|---|---|

| HCl (g) | Et₂O, 0°C, 1 h | Hydrochloride salt | 10.2 |

| Citric acid | EtOH, RT, 3 h | Citrate salt | 3.1 |

Salts are critical for improving bioavailability and storage stability .

Conformational Restriction Strategies

Structural modifications via spirocyclic or bridged-ring syntheses enhance target binding.

| Method | Reagents | Products | Biological Impact |

|---|---|---|---|

| Grubbs catalyst | Toluene, 80°C, 12 h | Spirocyclic derivative | Improved enzyme inhibition (IC₅₀) |

| Diels-Alder reaction | Maleic anhydride, Δ, 6 h | Bridged-ring adduct | Enhanced metabolic stability |

These derivatives are explored in protease inhibitor development .

Scientific Research Applications

Medicinal Chemistry

N-Cyclopropyl-N-(piperidin-4-ylmethyl)acetamide has been investigated for its potential therapeutic applications, particularly as a precursor in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for:

- Enzyme Inhibition : The compound has shown promise in inhibiting soluble epoxide hydrolase (sEH), which plays a role in inflammatory responses, suggesting potential applications in treating conditions characterized by pain and inflammation .

- Neuroprotective Effects : Studies indicate that derivatives of this compound may exhibit neuroprotective properties by influencing neurotransmitter systems and reducing cytotoxicity in neuroblastoma cell lines .

The biological activity of this compound is attributed to its interactions with specific enzymes and receptors:

- Anti-inflammatory Activity : Related compounds have been shown to inhibit nitric oxide generation in activated glial cells, indicating potential anti-inflammatory effects .

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing synaptic transmission and offering therapeutic avenues for neurological disorders .

Study 1: Inhibition of Soluble Epoxide Hydrolase

A study demonstrated that compounds structurally similar to this compound significantly inhibited sEH activity, leading to reduced pain-related symptoms in animal models. This finding supports its potential therapeutic use in inflammatory conditions .

Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of piperidine derivatives on SH-SY5Y neuroblastoma cells. Results showed that these compounds did not induce cytotoxicity at concentrations up to 100 µM, suggesting a favorable safety profile for further development in neurological disorders .

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(piperidin-4-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Functional Variations

The following table summarizes key structural and functional differences between N-cyclopropyl-N-(piperidin-4-ylmethyl)acetamide and related compounds:

Key Comparative Insights

Pharmacokinetic and Physicochemical Properties

- Solubility and Salt Forms : N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride () exists as a hydrochloride salt, improving aqueous solubility compared to the free base form of the target compound .

- Metabolic Stability : The 1,3,4-oxadiazole ring in N-(4-acetylphenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide () enhances metabolic resistance, a feature absent in the target compound .

Structural Rigidity and Conformational Flexibility

Biological Activity

N-cyclopropyl-N-(piperidin-4-ylmethyl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, providing a detailed overview of the current research findings.

Chemical Structure and Properties

This compound (C11H20N2O) features a cyclopropyl group and a piperidine moiety, which contribute to its unique pharmacological profile. The compound's structure allows for interactions with various biological targets, influencing cellular processes.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

- Enzyme Inhibition : It may act as an inhibitor of certain enzymes, similar to other piperidine derivatives that have shown efficacy in modulating acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities, which are crucial in neurodegenerative diseases like Alzheimer's .

- Receptor Interaction : The compound's ability to bind to neurotransmitter receptors suggests potential applications in treating mood disorders or cognitive impairments.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays:

- Antitumor Activity : Similar compounds have demonstrated potent antitumor effects. For instance, derivatives of piperidine have been evaluated for their ability to inhibit cancer cell proliferation, with some exhibiting IC50 values as low as 0.25 μM against HepG2 cells .

- Antimicrobial Properties : Preliminary studies suggest that related compounds possess antimicrobial activities against various bacterial strains. The minimum inhibitory concentrations (MICs) for these derivatives range from 4.69 to 156.47 µM against Gram-positive and Gram-negative bacteria .

- Neuropharmacological Effects : Given its structural similarity to known psychoactive agents, this compound is hypothesized to influence neurotransmitter systems, potentially improving cognitive function or alleviating symptoms of anxiety and depression.

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

- Study on Antitumor Activity : A series of piperidine derivatives were synthesized and screened for their antitumor properties. One notable derivative showed significant inhibition of cyclin B1 and enhanced expression of tumor suppressor proteins in HepG2 cells, indicating a mechanism involving cell cycle arrest .

- Neuropharmacological Research : Research focusing on similar piperidine compounds has revealed their potential as inhibitors of AChE, leading to increased levels of acetylcholine in the brain, which is beneficial for cognitive function in Alzheimer's models .

Comparative Table of Biological Activities

Q & A

Q. What are the key considerations for optimizing the synthesis of N-cyclopropyl-N-(piperidin-4-ylmethyl)acetamide to ensure high purity and yield?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For analogous acetamide derivatives, temperature (0–5°C for intermediates) and solvent selection (ethanol or dichloromethane) are critical to minimize side reactions . Purification via column chromatography or recrystallization is recommended, followed by validation using HPLC (>95% purity) and NMR spectroscopy to confirm structural integrity .

Q. How can researchers validate the structural identity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- 1H/13C NMR : Assign peaks to confirm cyclopropyl, piperidinylmethyl, and acetamide groups.

- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion).

- IR Spectroscopy : Identify characteristic amide C=O stretches (~1650 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

- Methodological Answer : Begin with cell viability assays (e.g., MTT assay on HCT-116, MCF-7, or PC-3 cancer lines) to assess cytotoxicity . For receptor-targeted studies, use radioligand binding assays (e.g., GPCRs or ion channels) to evaluate affinity. Dose-response curves (0.1–100 µM) help determine IC50 values .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced biological activity?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes with target proteins (e.g., kinases or receptors). Focus on the cyclopropyl group’s steric effects and the piperidine’s conformational flexibility. Pair with MD simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar acetamides?

- Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. For example:

- Use deuterated solvents (DMSO-d6 vs. CDCl3) to compare peak shifts.

- Employ 2D NMR (COSY, HSQC) to resolve overlapping signals in piperidine/cyclopropyl regions .

- Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How do structural modifications (e.g., substituents on piperidine) impact the compound’s pharmacokinetic profile?

- Methodological Answer :

- LogP Studies : Measure partition coefficients (octanol/water) to assess lipophilicity. Piperidine N-methylation increases LogP by ~0.5 units, enhancing membrane permeability .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to track CYP450-mediated degradation via LC-MS/MS .

- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fractions .

Key Challenges and Future Directions

- Stereochemical Control : The cyclopropyl group’s strain may lead to racemization; chiral HPLC or asymmetric synthesis protocols are needed .

- Target Selectivity : Use CRISPR-Cas9 -modified cell lines to isolate off-target effects in kinase pathways .

- Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for publishing spectral datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.